3'-Butyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its indole and pyran rings, which are fused together in a spiro configuration. The presence of various functional groups, including amino, methoxy, and carboxylate groups, makes this compound highly versatile and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the indole and pyran rings separately, followed by their fusion to form the spiro structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3’-Butyl 5’-(2-hydroxyethyl) 2’-amino-1-(2-hydroxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
- 3’-Butyl 5’-(2-ethoxyethyl) 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
Uniqueness
The uniqueness of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H30N2O9 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-O'-butyl 5-O'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C25H30N2O9/c1-5-6-11-34-23(30)20-21(26)36-15(2)19(22(29)35-13-12-32-3)25(20)16-9-7-8-10-17(16)27(24(25)31)14-18(28)33-4/h7-10H,5-6,11-14,26H2,1-4H3 |
InChI Key |
HILFENOBRMEFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OCCOC)C)N |
Origin of Product |
United States |
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